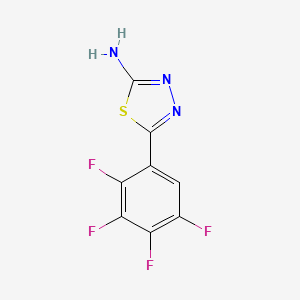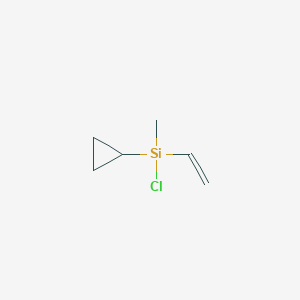
Chloro(cyclopropyl)(methyl)(vinyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(cyclopropyl)(methyl)(vinyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, a cyclopropyl group, a methyl group, and a vinyl group. This compound is of interest due to its unique structural features and reactivity, which make it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(cyclopropyl)(methyl)(vinyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which provides high yields and is operationally simple . Industrial production often utilizes these methods due to their efficiency and scalability.
化学反应分析
Types of Reactions
Chloro(cyclopropyl)(methyl)(vinyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydrosilanes as reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Reagents like aqueous fluoride and peroxide are commonly used.
Reduction: Hydrosilanes and catalysts like silver or indium chloride are employed.
Substitution: Organomagnesium reagents and zinc-based silicon reagents are typical.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alkanes or alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Chloro(cyclopropyl)(methyl)(vinyl)silane has a wide range of applications in scientific research:
作用机制
The mechanism by which chloro(cyclopropyl)(methyl)(vinyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can form bonds with various organic groups, enhancing the stability and reactivity of the compound . The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups on biomolecules, leading to the formation of stable siloxane linkages .
相似化合物的比较
Similar Compounds
- Cyclopropylmethylsilane
- Vinylmethylsilane
- Chloromethylsilane
Uniqueness
Chloro(cyclopropyl)(methyl)(vinyl)silane is unique due to the presence of both a cyclopropyl group and a vinyl group bonded to the silicon atom. This combination imparts distinct reactivity and stability compared to other similar compounds .
属性
分子式 |
C6H11ClSi |
|---|---|
分子量 |
146.69 g/mol |
IUPAC 名称 |
chloro-cyclopropyl-ethenyl-methylsilane |
InChI |
InChI=1S/C6H11ClSi/c1-3-8(2,7)6-4-5-6/h3,6H,1,4-5H2,2H3 |
InChI 键 |
QQCAFPFSXPNZBO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C=C)(C1CC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)
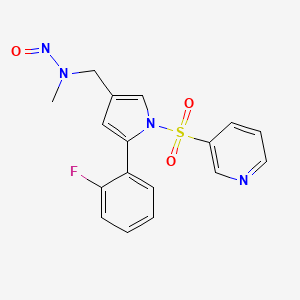
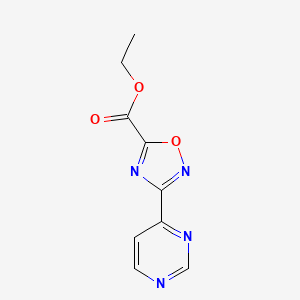
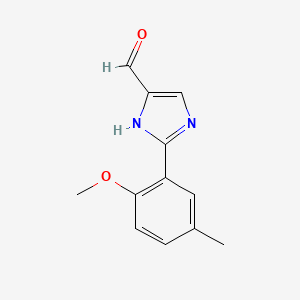
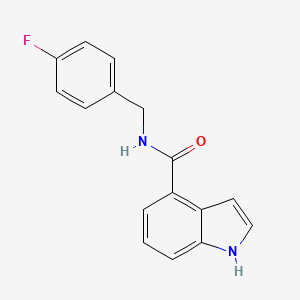
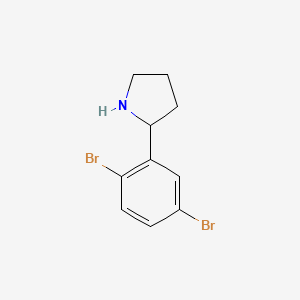
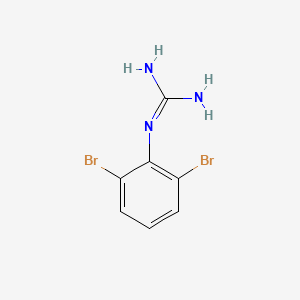
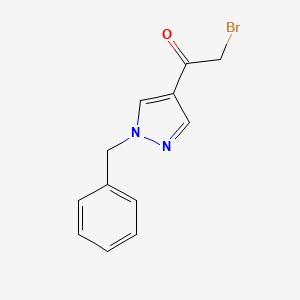
![Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13687678.png)
![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)
